molecular formula C24H26ClN5O2S B2480275 N-(4-methoxybenzyl)-4-oxo-4-(4-[1,3]thiazolo[5,4-b]pyridin-2-yl-1,4-diazepan-1-yl)butanamide CAS No. 1116036-82-8

N-(4-methoxybenzyl)-4-oxo-4-(4-[1,3]thiazolo[5,4-b]pyridin-2-yl-1,4-diazepan-1-yl)butanamide

Cat. No. B2480275
CAS RN: 1116036-82-8
M. Wt: 484.02
InChI Key: VZDGDBVVZLYIAR-UHFFFAOYSA-N
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Description

The compound "N-(4-methoxybenzyl)-4-oxo-4-(4-[1,3]thiazolo[5,4-b]pyridin-2-yl-1,4-diazepan-1-yl)butanamide" is a multifaceted molecule that may have various implications in scientific research. While specific studies directly addressing all aspects of this molecule were not found, related research provides insights into similar compounds' synthesis, structure, and properties.

Synthesis Analysis

The synthesis of complex molecules like "N-(4-methoxybenzyl)-4-oxo-4-(4-[1,3]thiazolo[5,4-b]pyridin-2-yl-1,4-diazepan-1-yl)butanamide" involves multi-step synthetic routes. For instance, the synthesis of novel scaffolds combining pyranose rings with heterocyclic structures as seen in similar research (Abrous et al., 2001) suggests an approach that could be relevant for synthesizing our compound of interest (Abrous et al., 2001).

Molecular Structure Analysis

Molecular structure analysis typically involves techniques such as X-ray crystallography or NMR spectroscopy. Studies on related compounds have revealed intricate details about their molecular geometry, conformation, and intramolecular interactions, which are crucial for understanding the chemical behavior and reactivity of such molecules (Trilleras et al., 2008).

Chemical Reactions and Properties

The chemical reactivity of a compound like "N-(4-methoxybenzyl)-4-oxo-4-(4-[1,3]thiazolo[5,4-b]pyridin-2-yl-1,4-diazepan-1-yl)butanamide" can be inferred from studies on similar molecules, indicating how functional groups react under various conditions. For example, the interaction of Co(II) complexes with alizarin dye provides insights into the fluorescence properties and potential reactivity of related compounds (Vellaiswamy & Ramaswamy, 2017).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are essential for their application in various fields. Studies have detailed the supramolecular structures formed through hydrogen bonding, showcasing the diverse solid-state arrangements that can be achieved and their implications on the physical properties (Trilleras et al., 2008).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards other chemical species, play a crucial role in determining a compound's suitability for specific applications. While direct studies on "N-(4-methoxybenzyl)-4-oxo-4-(4-[1,3]thiazolo[5,4-b]pyridin-2-yl-1,4-diazepan-1-yl)butanamide" are not available, research on related molecules provides valuable insights into their chemical behavior and potential applications (Vellaiswamy & Ramaswamy, 2017).

Scientific Research Applications

Antiproliferative Effects on Cancer Cells

N-(4-methoxybenzyl)-4-oxo-4-(4-[1,3]thiazolo[5,4-b]pyridin-2-yl-1,4-diazepan-1-yl)butanamide and its derivatives have shown significant antiproliferative activities against cancer cell lines, including melanoma and hematopoietic cell lines. Some compounds in this category have exhibited competitive activities to sorafenib, a standard reference in cancer treatment, and have been identified as potent inhibitors of Raf kinases and mild inhibitors of PI3Kα (Kim, M. et al., 2011).

HIV-Protease Inhibitors

Derivatives of N-(4-methoxybenzyl)-4-oxo-4-(4-[1,3]thiazolo[5,4-b]pyridin-2-yl-1,4-diazepan-1-yl)butanamide have been used as central structural elements in highly active HIV-protease inhibitors. These compounds have shown high activity against HIV-protease, with some derivatives exhibiting significant inhibitory effects (Scholz, D. et al., 1999).

Antimicrobial Activity

This compound and its analogs have demonstrated antimicrobial activity. For instance, specific derivatives have shown effectiveness against gram-positive and gram-negative bacteria, highlighting their potential in addressing various bacterial infections (Amr, A. et al., 2016).

Serotonin-3 (5-HT3) Receptor Antagonists

Certain derivatives of N-(4-methoxybenzyl)-4-oxo-4-(4-[1,3]thiazolo[5,4-b]pyridin-2-yl-1,4-diazepan-1-yl)butanamide have been synthesized and evaluated for their serotonin-3 (5-HT3) receptor antagonistic activity. These derivatives have shown potent antagonistic activity, contributing to advancements in treatments targeting the 5-HT3 receptor (Harada, H. et al., 1995).

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClN5O2S/c1-17-7-8-18(15-19(17)25)27-23(31)16-33-24-26-10-9-22(28-24)30-13-11-29(12-14-30)20-5-3-4-6-21(20)32-2/h3-10,15H,11-14,16H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZDGDBVVZLYIAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC=CC(=N2)N3CCN(CC3)C4=CC=CC=C4OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxybenzyl)-4-oxo-4-(4-[1,3]thiazolo[5,4-b]pyridin-2-yl-1,4-diazepan-1-yl)butanamide

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